(E)-tert-butyl 3-(1H-pyrrol-3-yl)acrylate
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Overview
Description
tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate: is an organic compound that belongs to the class of esters It features a tert-butyl group attached to a prop-2-enoate moiety, which is further substituted with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the use of acid catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as strong acids or enzymes may be employed to optimize the reaction conditions. The use of high-purity starting materials and controlled reaction environments are crucial to achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (2E)-3-(1H-indol-3-yl)prop-2-enoate: Similar structure but with an indole ring instead of a pyrrole ring.
tert-butyl (2E)-3-(1H-pyrrol-2-yl)prop-2-enoate: Similar structure but with the pyrrole ring attached at a different position.
Uniqueness
tert-butyl (2E)-3-(1H-pyrrol-3-yl)prop-2-enoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
tert-butyl (E)-3-(1H-pyrrol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)5-4-9-6-7-12-8-9/h4-8,12H,1-3H3/b5-4+ |
InChI Key |
VHHOANRGJDNEQY-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CNC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CNC=C1 |
Origin of Product |
United States |
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